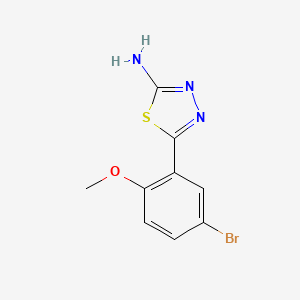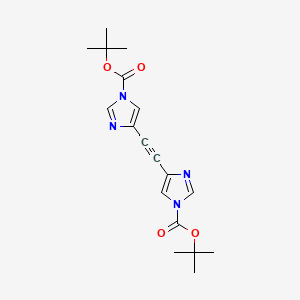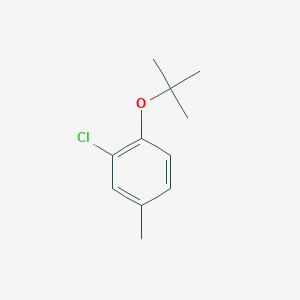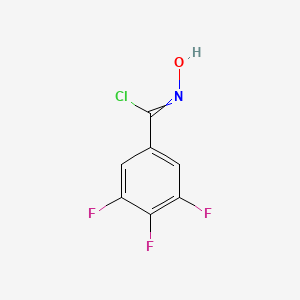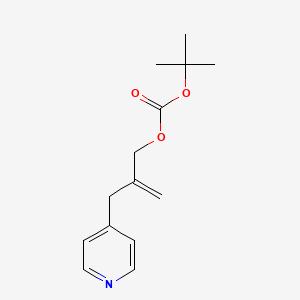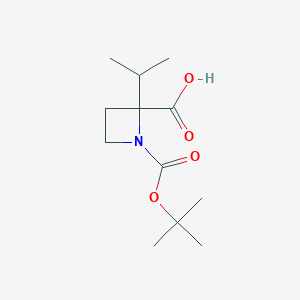
(R)-1-Boc-2-isopropylazetidine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Boc-2-isopropylazetidine-2-carboxylic Acid is a chiral compound with significant interest in medicinal chemistry and organic synthesis. The compound features a four-membered azetidine ring, which is known for its strained structure and unique reactivity. The presence of the Boc (tert-butoxycarbonyl) protecting group and the isopropyl substituent further enhances its utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or other suitable reagents.
Boc Protection: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group under mild conditions.
Major Products:
Oxidation: Oxo derivatives and carboxylates.
Reduction: Alcohols and amines.
Substitution: Deprotected azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-Boc-2-isopropylazetidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor for the development of drugs targeting various diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strained structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The Boc group provides stability and protection during biochemical reactions, ensuring selective interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
(S)-1-Boc-2-isopropylazetidine-2-carboxylic Acid: The enantiomer of the compound with different stereochemistry.
1-Boc-2-methylazetidine-2-carboxylic Acid: A similar compound with a methyl group instead of an isopropyl group.
1-Boc-2-ethylazetidine-2-carboxylic Acid: A compound with an ethyl group in place of the isopropyl group.
Uniqueness: ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid is unique due to its specific stereochemistry and the presence of the isopropyl group, which imparts distinct reactivity and selectivity in chemical and biological processes. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)12(9(14)15)6-7-13(12)10(16)17-11(3,4)5/h8H,6-7H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
KUENZLNPOWQLTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCN1C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



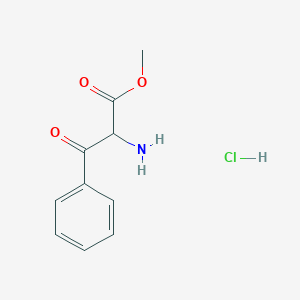
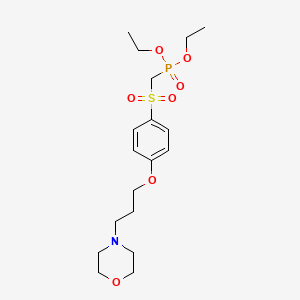
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
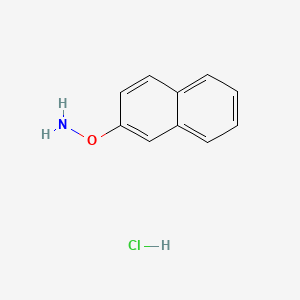
![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
